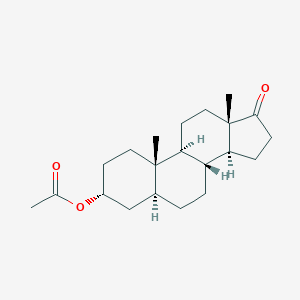

Androsterone acetate

説明

特性

IUPAC Name |

(10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCINQSOYQUNKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239-31-2, 1164-95-0 | |

| Record name | Epiandrosterone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androsterone acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Androsterone acetate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androsterone (B159326) acetate (B1210297) is the acetate ester of androsterone, an endogenous steroid hormone and a metabolite of testosterone (B1683101). This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological significance of androsterone acetate. It includes comprehensive data tables, detailed experimental protocols for its synthesis and analysis, and visual representations of its metabolic pathway and relevant experimental workflows, designed to serve as a critical resource for professionals in research and drug development.

Chemical Structure and Identifiers

This compound is a synthetic derivative of the naturally occurring neurosteroid and weak androgen, androsterone. The addition of an acetate group at the C3 position modifies its properties.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | [(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | [1] |

| CAS Number | 1164-95-0 | [1][2] |

| Molecular Formula | C21H32O3 | [1][2][3] |

| PubChem CID | 101996 | [1][4] |

| Synonyms | 3α-Acetoxy-5α-androstan-17-one, 5α-Androstan-3α-ol-17-one acetate | [2][5] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 332.48 g/mol | [2][3] |

| Melting Point | 102-106 °C | [2] |

| Boiling Point | 424.6 °C at 760 mmHg | [2] |

| Density | 1.09 g/cm³ | [2] |

| XLogP3 | 4.5 | [2] |

| Appearance | White or off-white solid | [6] |

| Solubility | Soluble in DMSO, chloroform, dichloromethane; slightly soluble in ethanol | [6] |

Biological Properties and Metabolic Pathway

Androsterone itself is a metabolite of testosterone and dihydrotestosterone (B1667394) (DHT), exerting weak androgenic effects.[7] It is also recognized as a neurosteroid that can modulate the GABA-A receptor.[7] The acetylation of androsterone primarily serves to modify its pharmacokinetic properties.

The metabolic pathway leading to the formation of androsterone, the precursor to this compound, is a key part of androgen metabolism. This pathway involves the conversion of testosterone and androstenedione.

Caption: Metabolic pathway of androsterone formation and its subsequent synthetic acetylation.

Experimental Protocols

Synthesis of this compound

A general method for the acetylation of steroidal hydroxyl groups can be adapted for the synthesis of this compound from androsterone. The following protocol is based on the acetylation of a similar steroid, dehydroepiandrosterone (B1670201).[3]

Materials:

-

Androsterone

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (or another suitable base like triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP))

-

An appropriate solvent (e.g., toluene, dichloromethane)

-

Hydrochloric acid (1M solution)

-

Sodium bicarbonate solution

-

Water

-

Magnesium sulfate (B86663) (anhydrous)

-

Round bottom flask, magnetic stirrer, separation funnel, rotary evaporator.

Procedure:

-

Dissolve androsterone in the chosen solvent in a round bottom flask.

-

Add the base (e.g., pyridine or triethylamine and a catalytic amount of DMAP).

-

Slowly add acetic anhydride to the stirred solution at room temperature.

-

Allow the reaction to proceed for several hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding 1M HCl solution.

-

Transfer the mixture to a separation funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of steroids in biological matrices. The following is a general protocol that can be optimized for this compound.

Sample Preparation (from Serum or Urine):

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., androsterone-d4 (B6595596) acetate) to the sample.

-

Hydrolysis (for conjugated forms): For urine samples, enzymatic hydrolysis with β-glucuronidase/sulfatase is often required to cleave conjugated metabolites.

-

Extraction: Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., methyl tert-butyl ether) or solid-phase extraction (SPE) using a C18 or mixed-mode cartridge to isolate the steroids and remove interfering matrix components.

-

Derivatization (optional): Derivatization can be employed to improve chromatographic properties and ionization efficiency, although it is not always necessary for acetate esters.

-

Reconstitution: Evaporate the solvent and reconstitute the residue in the initial mobile phase.

LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) formate.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.

Experimental Workflows

Androgen Receptor Bioactivity Screening Workflow

A common workflow to assess the biological activity of a compound like this compound is through a reporter gene assay in a suitable cell line.

Caption: Workflow for determining the bioactivity of this compound using a reporter gene assay.

Conclusion

This compound, as a derivative of a key androgen metabolite, holds interest for researchers in endocrinology, neurosteroid research, and drug development. This guide has provided a consolidated resource on its chemical and physical properties, biological context, and essential experimental methodologies. The structured data and detailed protocols are intended to facilitate further investigation into the therapeutic potential and physiological roles of this and related compounds.

References

- 1. EP2999708B1 - Processes for the preparation of dehydroepiandrosterone and its intermediates - Google Patents [patents.google.com]

- 2. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Androsterone Acetate from Dehydroepiandrosterone: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of androsterone (B159326) acetate (B1210297) from the precursor dehydroepiandrosterone (B1670201) (DHEA). The document outlines a common and effective three-step synthetic pathway, including detailed experimental protocols, tabulated quantitative data, and process visualizations. The synthesis involves the initial Oppenauer oxidation of dehydroepiandrosterone to 4-androstenedione, followed by catalytic hydrogenation to yield androsterone, and concluding with the acetylation of the 3α-hydroxyl group to produce the final product, androsterone acetate. This guide is intended to serve as a practical resource for researchers and professionals in the fields of steroid chemistry and pharmaceutical development.

Introduction

Dehydroepiandrosterone (DHEA) is an abundant endogenous steroid hormone produced primarily in the adrenal glands, gonads, and brain.[1][2][3] It serves as a crucial metabolic intermediate in the biosynthesis of androgens and estrogens.[4][5] Androsterone, a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), is a weak androgenic steroid hormone with neurosteroid activity.[6][7] The acetylated form, this compound, is a significant derivative used in various research and pharmaceutical applications.

The conversion of DHEA to this compound is a key transformation in steroid chemistry. This guide details a reliable three-step synthesis pathway designed to achieve this conversion with high selectivity and yield.

Overall Synthesis Pathway

The transformation of dehydroepiandrosterone to this compound is efficiently carried out via a three-step reaction sequence. This pathway ensures the correct stereochemical outcome, particularly the formation of the 5α-androstane skeleton.

-

Step 1: Oppenauer Oxidation - Dehydroepiandrosterone (DHEA) is first oxidized and isomerized to form 4-androstenedione. This reaction selectively targets the 3β-hydroxyl group and shifts the C5-C6 double bond to the conjugated C4-C5 position.

-

Step 2: Catalytic Hydrogenation - 4-Androstenedione is then reduced to androsterone. This step reduces the C4-C5 double bond and the C3-ketone, yielding the desired 5α-configuration and the 3α-hydroxyl group.

-

Step 3: Acetylation - Finally, the 3α-hydroxyl group of androsterone is acetylated to yield the target compound, this compound.

The complete logical workflow for this synthesis is depicted below.

Caption: Logical flow of the three-step synthesis from DHEA to this compound.

Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis.

Step 1: Oppenauer Oxidation of DHEA to 4-Androstenedione

The Oppenauer oxidation is a gentle and selective method for oxidizing secondary alcohols to ketones.[8] It is particularly well-suited for acid-labile substrates like steroids.[8] The reaction typically employs an aluminum alkoxide catalyst in the presence of a ketone, such as acetone, which acts as the hydrogen acceptor.[8]

Methodology:

-

A solution of dehydroepiandrosterone is prepared in a suitable anhydrous solvent (e.g., toluene (B28343) or benzene).

-

A ketone, typically a large excess of acetone, is added to the solution.

-

A catalyst, such as aluminum isopropoxide, is added to the reaction mixture.

-

The mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled, and a dilute acid (e.g., HCl) is added to quench the reaction and dissolve the aluminum salts.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude 4-androstenedione is purified by recrystallization or column chromatography.

Step 2: Catalytic Hydrogenation of 4-Androstenedione to Androsterone

This reduction step is critical for establishing the stereochemistry of the A/B ring junction. Catalytic hydrogenation of the α,β-unsaturated ketone system in 4-androstenedione typically leads to the thermodynamically more stable 5α-isomer. Subsequent reduction of the 3-keto group yields the 3α-hydroxyl of androsterone.

Methodology:

-

4-Androstenedione is dissolved in an appropriate solvent, such as ethanol (B145695) or ethyl acetate.

-

A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum dioxide (PtO₂), is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or in a Parr hydrogenator) at room temperature.

-

The reaction is stirred vigorously until hydrogen uptake ceases, indicating the completion of the reduction. Progress can be monitored by TLC or GC-MS.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield crude androsterone.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane).

Step 3: Acetylation of Androsterone to this compound

The final step is a standard esterification of the 3α-hydroxyl group. Several methods can be employed, with a common and effective protocol using acetic anhydride (B1165640) and a tertiary amine base.[9][10]

Methodology:

-

Androsterone is dissolved in an anhydrous solvent such as toluene or dichloromethane.[10]

-

A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is added to the solution.[10]

-

Acetic anhydride (as the acetylating agent) and a base (e.g., triethylamine (B128534) or pyridine) are added to the reaction mixture.[10]

-

The reaction is stirred at room temperature for a period of 2-4 hours, with completion monitored by TLC.

-

Once complete, the reaction is quenched by the addition of dilute aqueous HCl.[10]

-

The organic layer is separated and washed sequentially with water and aqueous sodium bicarbonate solution to remove unreacted acid and anhydride.[10]

-

The organic phase is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under vacuum to afford crude this compound.[10]

-

The final product can be purified by recrystallization.

The general workflow for the acetylation step is illustrated in the diagram below.

Caption: A typical experimental workflow for the acetylation of androsterone.

Quantitative Data Summary

The following tables summarize the typical reactants, conditions, and expected outcomes for each step in the synthesis of this compound from DHEA.

| Table 1: Oppenauer Oxidation of Dehydroepiandrosterone | |

| Parameter | Description |

| Substrate | Dehydroepiandrosterone (DHEA) |

| Reagent | Acetone (in excess) |

| Catalyst | Aluminum isopropoxide |

| Solvent | Toluene or Benzene (anhydrous) |

| Temperature | Reflux |

| Reaction Time | 2 - 6 hours |

| Typical Yield | 80 - 95% |

| Table 2: Catalytic Hydrogenation of 4-Androstenedione | |

| Parameter | Description |

| Substrate | 4-Androstenedione |

| Reagent | Hydrogen (H₂) gas |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) |

| Solvent | Ethanol or Ethyl Acetate |

| Temperature | Room Temperature |

| Pressure | 1 - 4 atm |

| Reaction Time | 4 - 12 hours |

| Typical Yield | > 90% |

| Table 3: Acetylation of Androsterone | |

| Parameter | Description |

| Substrate | Androsterone |

| Reagents | Acetic Anhydride, Triethylamine |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Solvent | Toluene or Dichloromethane (anhydrous) |

| Temperature | Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | > 95% |

Conclusion

The synthesis of this compound from dehydroepiandrosterone can be reliably achieved through a three-step process involving Oppenauer oxidation, catalytic hydrogenation, and acetylation. This pathway provides good to excellent yields at each stage and allows for precise control over the stereochemical configuration of the final product. The protocols and data presented in this guide offer a solid foundation for the laboratory-scale synthesis of this compound, serving as a valuable resource for professionals engaged in steroid hormone research and development.

References

- 1. Synthesis and Pharmacological Properties of Modified A- and D-Ring in Dehydroepiandrosterone (DHEA): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]

- 3. THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Androstenedione - Wikipedia [en.wikipedia.org]

- 5. karger.com [karger.com]

- 6. Androsterone - Wikipedia [en.wikipedia.org]

- 7. DHEA metabolism to the neurosteroid androsterone: a possible mechanism of DHEA’s antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oppenauer oxidation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. EP2999708B1 - Processes for the preparation of dehydroepiandrosterone and its intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to the In Vitro Mechanism of Action of Androsterone Acetate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the in vitro mechanism of action of Androsterone acetate (B1210297) is limited in publicly available literature. This guide synthesizes information on its parent compound, Androsterone, and the established mechanisms of other androgens to provide a comprehensive theoretical framework and practical experimental guidance. It is presumed that Androsterone acetate acts as a prodrug, readily hydrolyzed by intracellular esterases to yield Androsterone.

Introduction

This compound is a synthetic derivative of Androsterone, an endogenous steroid hormone. Androsterone itself is a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) and is classified as a weak androgen, possessing approximately one-seventh the androgenic potency of testosterone.[1] The primary mechanism of action for androgens is mediated through the androgen receptor (AR), a ligand-activated nuclear transcription factor that regulates gene expression critical for various physiological processes.[2][3] This document outlines the presumed in vitro mechanism of action of this compound, focusing on its interaction with the androgen receptor, subsequent signaling pathways, and potential cellular outcomes. It also provides detailed protocols for key in vitro assays used to characterize its activity.

Core Mechanism: Androgen Receptor (AR) Signaling Pathway

The biological effects of androgens are predominantly mediated via the canonical androgen receptor signaling pathway.[2][4] As a weak androgen, Androsterone (the active form of this compound) is expected to initiate this cascade, albeit with lower affinity and potency compared to powerful androgens like DHT.

The pathway proceeds as follows:

-

Cellular Entry and Activation: this compound, a lipophilic molecule, diffuses across the cell membrane into the cytoplasm. Intracellular esterases are presumed to hydrolyze the acetate group, releasing the active compound, Androsterone.

-

Receptor Binding: In the cytoplasm, Androsterone binds to the ligand-binding domain (LBD) of the androgen receptor, which is maintained in an inactive state through association with a complex of heat shock proteins (HSPs).[2][5]

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs and exposing a nuclear localization signal.[2][5]

-

Nuclear Translocation and Dimerization: The activated AR-ligand complex translocates into the nucleus.[6] Inside the nucleus, it forms a homodimer with another activated AR complex.

-

DNA Binding and Gene Transcription: The AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[5]

-

Recruitment of Co-regulators and Transcription: Upon binding to AREs, the AR dimer recruits co-activators and the general transcription machinery, leading to the transcription of androgen-responsive genes into mRNA, which is then translated into proteins that execute the cellular response.[2]

Metabolic Context

Androsterone is an endogenous metabolite within the steroidogenesis pathway. Understanding this context is crucial for interpreting its in vitro effects, as cells may further metabolize it or its precursors. Testosterone can be converted to the more potent 5α-dihydrotestosterone (DHT) by 5α-reductase. Subsequently, DHT can be converted to 3α-androstanediol, which is then metabolized to Androsterone by 17β-hydroxysteroid dehydrogenase.[1] Additionally, androstenedione (B190577) can be converted to Androsterone through intermediate steps.[1]

Quantitative Data and Cellular Effects

Table 1: Comparative Androgenic Activity

| Compound | Assay Type | Value | Cell System/Source |

|---|---|---|---|

| This compound | Not Available | Not Available | Not Available |

| Androsterone | Androgenic Potency | ~1/7th of Testosterone | In vivo observation[1] |

| Dihydrotestosterone (DHT) | Relative Binding Affinity (RBA) | 85% (relative to Metribolone) | Human prostate tissue[2] |

| Dihydrotestosterone (DHT) | EC50 (AR CALUX assay) | 0.13 nM | U2OS cells[6] |

| Testosterone | Relative Binding Affinity | ~2-fold lower than DHT | General finding[7] |

| Cyproterone Acetate | Relative Binding Affinity (RBA) | 7.8% (relative to Metribolone) | Human prostate tissue[2] |

The cellular effects of androgens in vitro are highly cell-type dependent and can include modulation of proliferation, differentiation, and apoptosis.[8] For example, androgens can stimulate the proliferation of endothelial cells and certain prostate cancer cells.[9][10] Conversely, in other contexts, they can suppress cell growth or induce apoptosis, particularly at high concentrations.[10][11] Therefore, the effect of this compound on a given cell line must be determined empirically.

Recommended Experimental Protocols

To fully characterize the in vitro mechanism of action of this compound, a series of standardized assays are required.

Protocol 1: Androgen Receptor Competitive Binding Assay

This assay determines the ability of this compound (and its hydrolyzed form) to compete with a radiolabeled androgen for binding to the AR, allowing for the calculation of its binding affinity (IC50, Ki).

Methodology:

-

Prepare AR Source: Utilize either purified recombinant AR protein or cytosol extracts from AR-expressing tissues (e.g., rat prostate) or cells (e.g., LNCaP).

-

Incubation: In a multi-well plate, incubate the AR source with a constant concentration of a high-affinity radioligand (e.g., [³H]-DHT or [³H]-Mibolerone) and varying concentrations of this compound (or a known competitor as a positive control).

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 18-24 hours at 4°C).

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Protocol 2: AR-Mediated Reporter Gene Assay

This cell-based functional assay measures the ability of this compound to activate or inhibit AR-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: Culture a suitable host cell line (e.g., HeLa, HEK293, or PC-3, which have low endogenous AR). Co-transfect the cells with two plasmids: one that expresses the human androgen receptor (hAR) and a second reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an ARE-containing promoter.[5][6]

-

Compound Treatment: After allowing for plasmid expression (e.g., 24 hours), treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO), a known agonist (e.g., DHT) for a positive control, and a known antagonist (e.g., Bicalutamide) for antagonist-mode testing.

-

Incubation: Incubate the cells with the compounds for a sufficient period to allow for gene transcription and protein expression (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Reporter Assay: Measure the activity of the reporter enzyme in the cell lysates. For luciferase, add luciferin (B1168401) substrate and measure luminescence using a luminometer.

-

Data Analysis: Normalize the reporter activity to a measure of cell viability or total protein content. Plot the normalized activity against the log concentration of this compound to determine the EC50 (for agonists) or IC50 (for antagonists) value.

Protocol 3: Cell Viability / Proliferation Assay

This assay assesses the effect of this compound on the growth and metabolic activity of androgen-sensitive cells (e.g., LNCaP) or other relevant cell lines.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound and appropriate controls (vehicle, positive/negative controls).

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

Assay Reagent Addition: Add a viability reagent such as MTT or CCK-8 to each well.[12] These reagents are converted by metabolically active cells into a colored product.

-

Incubation: Incubate for 1-4 hours to allow for color development.

-

Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot viability against log concentration to determine the GI50 (concentration for 50% growth inhibition) or EC50 (for proliferation).

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay determines if this compound induces programmed cell death (apoptosis) or necrosis.

Methodology:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at relevant concentrations (e.g., the determined GI50) for 24-48 hours.[13]

-

Cell Harvesting: Collect both floating and adherent cells. Detach adherent cells using a gentle method like trypsinization.

-

Staining: Wash the cells and resuspend them in 1X Annexin V Binding Buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI).[11][12]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (the cell membrane has lost integrity).

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the treatment.

Conclusion

The in vitro mechanism of action of this compound is presumed to follow the canonical pathway for weak androgens, centered on binding to and activating the androgen receptor to modulate gene transcription. Its ultimate cellular effect—be it proliferative, inhibitory, or apoptotic—is context-dependent and must be empirically determined. The experimental protocols detailed in this guide provide a robust framework for researchers to thoroughly characterize the binding affinity, functional potency, and cellular consequences of this compound treatment in relevant in vitro models. Such studies are essential for defining its pharmacological profile and potential therapeutic applications.

References

- 1. Androsterone - Wikipedia [en.wikipedia.org]

- 2. Androgen receptor - Wikipedia [en.wikipedia.org]

- 3. Androgen action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Androgen Physiology, Pharmacology, Use and Misuse - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. Androgen stimulates endothelial cell proliferation via an androgen receptor/VEGF/cyclin A-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Androgen suppresses testicular cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Testosterone Nanoemulsion Prevents Prostate Cancer: PC-3 and LNCaP Cell Viability In Vitro [mdpi.com]

- 12. Induction of apoptosis and growth inhibition by silodosin and abiraterone acetate in PC-3 human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Biological Activity of Androsterone Acetate in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androsterone (B159326) acetate (B1210297), a synthetic androstane (B1237026) steroid, functions as a prodrug to Androsterone, an endogenous metabolite of testosterone (B1683101). While direct research on Androsterone acetate is limited, its biological activity is predicated on its in vivo hydrolysis to Androsterone. This guide provides an in-depth analysis of the biological activities of Androsterone in mammals, serving as a proxy for understanding the effects of this compound. It covers the mechanism of action through the androgen receptor, metabolic pathways, and physiological effects. This document synthesizes available data to provide a framework for researchers, including detailed experimental protocols and quantitative data to facilitate further investigation into this and related compounds.

Introduction

This compound (5α-Androstan-3α-ol-17-one acetate) is the acetate ester of Androsterone. Esterification of steroids is a common strategy to enhance their lipophilicity and modify their pharmacokinetic profiles, often prolonging their duration of action.[1] Upon administration in mammals, it is presumed that esterases in the plasma and tissues rapidly hydrolyze the acetate group, releasing the biologically active parent hormone, Androsterone.

Androsterone itself is a metabolite of testosterone and dihydrotestosterone (B1667394) (DHT) and is classified as a weak androgen, possessing approximately one-seventh the androgenic potency of testosterone.[2] It plays a role in the development and maintenance of male secondary sexual characteristics and has broader effects on metabolism and the central nervous system.[3] This guide will focus on the biological activity of Androsterone as the active metabolite of this compound.

Mechanism of Action: Androgen Receptor Signaling

The biological effects of Androsterone are primarily mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[4] The AR functions as a ligand-dependent transcription factor that regulates the expression of target genes.[5]

The canonical signaling pathway involves the following steps:

-

Ligand Binding: Androsterone, after being released from its acetate ester, diffuses across the cell membrane and binds to the AR located in the cytoplasm, which is associated with heat-shock proteins (HSPs).[4]

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs. This exposes a nuclear localization signal.[4]

-

Nuclear Translocation and Dimerization: The ligand-bound AR complex translocates into the nucleus, where it dimerizes.[5]

-

DNA Binding and Gene Transcription: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes. This binding, along with the recruitment of co-activators and the general transcriptional machinery, modulates the transcription of these genes, leading to the synthesis of proteins that execute the physiological effects of the androgen.[5][6]

Quantitative Data

Table 1: Comparative Androgen Receptor Binding Affinities

| Compound | Receptor Source | Radioligand | IC50 (nM) | Relative Binding Affinity (%) |

| Dihydrotestosterone (DHT) | Hamster Prostate Cytosol | [³H]DHT | 3.2 | 100 |

| Testosterone | Human AR | [³H]R1881 | ~2 | ~160 |

| Androsterone | Data not available | N/A | N/A | Weak[2] |

| Cyproterone Acetate | Hamster Prostate Cytosol | [³H]DHT | 4.4 | 73 |

Note: Androsterone is consistently reported as a weak androgen, implying a lower binding affinity for the AR compared to testosterone and DHT.[2]

Table 2: In Vivo Androgenic and Anabolic Activity in Rats (Hershberger Assay)

| Compound | Anabolic Activity (Levator Ani Muscle Weight) | Androgenic Activity (Ventral Prostate/Seminal Vesicle Weight) | Anabolic/Androgenic Ratio |

| Testosterone Propionate | High | High | ~1 |

| Nandrolone (B1676933) Decanoate | Very High | Moderate | >1 |

| Androsterone | Weak | Weak | Data not available |

Note: The anabolic and androgenic activities of Androsterone are known to be significantly lower than those of testosterone.[2] The Hershberger assay is the standard method for determining these activities in vivo.[7]

Table 3: Pharmacokinetic Parameters of Androsterone in Humans

| Parameter | Value |

| Plasma Half-life (t½) | ~25 minutes (fast component)[8] |

| Metabolic Clearance Rate | ~4050 L/day[8] |

| Primary Metabolites | Androsterone glucuronide, Androsterone sulfate[9][10][11][12] |

Note: The pharmacokinetics of this compound would be influenced by its rate of hydrolysis to Androsterone.

Metabolic Pathways

This compound is a pro-drug and its metabolism is initiated by its conversion to Androsterone.

-

Hydrolysis: The acetate ester at the 3α-position is rapidly cleaved by non-specific esterases in the blood and tissues to yield Androsterone.

-

Further Metabolism of Androsterone: Androsterone is a metabolite of testosterone and DHT. It can also be interconverted with other androgens. The primary routes of Androsterone metabolism and elimination involve conjugation reactions in the liver.

-

Glucuronidation: The 3α-hydroxyl group of Androsterone is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form Androsterone glucuronide.[9][12]

-

Sulfation: The 3α-hydroxyl group can also be sulfated by sulfotransferases (SULTs) to form Androsterone sulfate (B86663).[10][13] These conjugated metabolites are water-soluble and are readily excreted in the urine.[9]

-

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

In Vivo Androgenic and Anabolic Activity (Hershberger Bioassay)

This protocol is adapted from the OECD Test Guideline 441.

-

Objective: To determine the androgenic and anabolic activity of this compound in a mammalian model.

-

Animals: Peripubertal male rats, castrated at a specific age (e.g., 42 days).

-

Procedure:

-

Following a post-castration recovery period (e.g., 7 days), the animals are randomly assigned to treatment groups.

-

This compound is dissolved in a suitable vehicle (e.g., corn oil).

-

The test compound is administered daily for 10 consecutive days by oral gavage or subcutaneous injection at various dose levels. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

-

On day 11, the animals are euthanized, and the following androgen-dependent tissues are carefully dissected and weighed:

-

Ventral prostate (androgenic activity)

-

Seminal vesicles (with coagulating glands) (androgenic activity)

-

Levator ani muscle (anabolic activity)

-

Glans penis (androgenic activity)

-

Cowper's glands (androgenic activity)

-

-

The weights of these tissues are normalized to the body weight of the animal.

-

Dose-response curves are generated, and the androgenic and anabolic potencies of this compound are determined relative to the positive control.

-

In Vitro Androgen Receptor Competitive Binding Assay

-

Objective: To determine the binding affinity (IC50) of this compound for the androgen receptor.

-

Materials:

-

Source of AR: Cytosol from the ventral prostate of rats or recombinant human AR.

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT) or [³H]-methyltrienolone ([³H]-R1881).

-

Test compound: this compound.

-

Unlabeled competitor: Dihydrotestosterone or methyltrienolone.

-

-

Procedure:

-

The AR preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Incubations are also performed in the presence of a large excess of the unlabeled competitor to determine non-specific binding.

-

After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration or dextran-coated charcoal).

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.

-

Androgen Receptor Transactivation Assay

-

Objective: To determine the functional activity of this compound as an AR agonist or antagonist.

-

Cell Line: A mammalian cell line (e.g., HEK293, PC-3) co-transfected with two plasmids:

-

An expression vector for the human AR.

-

A reporter plasmid containing a luciferase or other reporter gene under the control of an ARE-containing promoter.

-

-

Procedure:

-

The transfected cells are plated in a multi-well format.

-

The cells are treated with varying concentrations of this compound.

-

For antagonist testing, cells are co-treated with a known AR agonist (e.g., DHT) and varying concentrations of this compound.

-

After an incubation period (e.g., 24 hours), the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

-

Dose-response curves are generated to determine the EC50 (for agonist activity) or IC50 (for antagonist activity) of this compound.

-

Conclusion

This compound is a synthetic androgen that is expected to exert its biological effects through its active metabolite, Androsterone. Androsterone is a weak androgen that acts via the androgen receptor to modulate gene expression, influencing a range of physiological processes in mammals. While there is a significant lack of direct experimental data for this compound, this guide provides a comprehensive overview of the biological activity of its parent compound and outlines the standard experimental protocols necessary for its characterization. Further research is warranted to elucidate the specific pharmacokinetic profile of this compound and to precisely quantify its in vitro and in vivo androgenic and anabolic activities. The information and methodologies presented herein offer a solid foundation for such investigations.

References

- 1. Androgen ester - Wikipedia [en.wikipedia.org]

- 2. Androsterone - Wikipedia [en.wikipedia.org]

- 3. Androgen Physiology, Pharmacology, Use and Misuse - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Androgen receptor: structure, role in prostate cancer and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The metabolism and 24-hour plasma concentrations of androsterone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Androgen sulfate and glucuronide conjugates in nonhirsute and hirsute women with polycystic ovarian syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Androgen conjugate - Wikipedia [en.wikipedia.org]

- 12. Steroid glucuronides: human circulatory levels and formation by LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Androsterone sulfate: physiology and clinical significance in hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pathway from Androgen to Acetate: A Technical Guide to Androsterone Acetate as a Metabolite of Testosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of androsterone (B159326) acetate (B1210297), presented as a metabolite of testosterone (B1683101). While androsterone is a well-documented downstream product of testosterone metabolism, the existence of androsterone acetate as an endogenous metabolite is not established in scientific literature. This document, therefore, details the recognized metabolic conversion of testosterone to androsterone and subsequently postulates a hypothetical acetylation pathway to this compound. This guide offers comprehensive details on the biochemical pathways, enzymatic reactions, and analytical methodologies relevant to the study of testosterone and its metabolites. Quantitative data for key androgens are presented, and detailed experimental protocols for their analysis are provided. Furthermore, this guide includes visualizations of metabolic and signaling pathways, as well as experimental workflows, to facilitate a deeper understanding of androgen metabolism and function.

Introduction

Testosterone, the principal male sex hormone, undergoes extensive metabolism in the body, leading to the formation of a diverse array of androgenic and non-androgenic steroids. These metabolites play crucial roles in various physiological processes. Among the key metabolites is androsterone, a C19 steroid that exhibits weak androgenic activity. While the primary metabolic fate of androsterone in vivo is conjugation to glucuronic acid or sulfate (B86663) to facilitate excretion, this guide explores the hypothetical formation of this compound as a testosterone metabolite. Understanding the biotransformation of testosterone is critical for research in endocrinology, drug development, and clinical diagnostics.

The Metabolic Pathway from Testosterone to Androsterone

The conversion of testosterone to androsterone is a multi-step process primarily occurring in the liver and peripheral tissues. This pathway involves a series of reduction and oxidation reactions catalyzed by specific enzymes.

The initial and pivotal step in the formation of androsterone from testosterone is the reduction of the double bond between carbons 4 and 5 of the A ring of testosterone. This reaction is catalyzed by the enzyme 5α-reductase, yielding dihydrotestosterone (B1667394) (DHT), a more potent androgen than testosterone.[1][2] Subsequently, DHT is converted to androsterone through the action of hydroxysteroid dehydrogenases (HSDs). Specifically, 3α-hydroxysteroid dehydrogenase (3α-HSD) reduces the 3-keto group of DHT to a 3α-hydroxyl group, and 17β-hydroxysteroid dehydrogenase (17β-HSD) oxidizes the 17β-hydroxyl group to a 17-keto group.[3]

Alternatively, androstenedione (B190577), another testosterone metabolite, can also serve as a precursor for androsterone synthesis.[4][5] 5α-reductase can convert androstenedione to 5α-androstanedione, which is then reduced by 3α-HSD to form androsterone.[4][5]

Hypothetical Acetylation of Androsterone

While glucuronidation and sulfation are the primary conjugation reactions for androsterone, the formation of this compound via acetylation is a hypothetical metabolic route. Acetylation is a common biochemical reaction for the modification of various endogenous and xenobiotic compounds, catalyzed by acetyltransferases. In the context of steroid metabolism, while less common than glucuronidation and sulfation, acetylation can occur.

The hypothetical conversion of androsterone to this compound would involve the transfer of an acetyl group from acetyl-CoA to the 3α-hydroxyl group of androsterone. This reaction would be catalyzed by an acetyltransferase enzyme. The resulting this compound would be a more lipophilic molecule compared to androsterone, which could potentially alter its biological activity, distribution, and clearance.

Quantitative Data on Testosterone and its Metabolites

Accurate quantification of testosterone and its metabolites is essential for clinical diagnosis and research. The concentrations of these steroids can vary significantly based on age, sex, and physiological state. The following tables summarize representative quantitative data for testosterone and its key metabolites in human serum and urine. Data for this compound is presented hypothetically due to the lack of its confirmed endogenous presence.

Table 1: Representative Serum Concentrations of Testosterone and its Metabolites

| Analyte | Male | Premenopausal Female | Postmenopausal Female | Units |

| Testosterone | 300 - 1000 | 15 - 70 | 8 - 35 | ng/dL |

| Dihydrotestosterone (DHT) | 30 - 85 | 5 - 25 | 2 - 18 | ng/dL |

| Androstenedione | 75 - 205 | 85 - 275 | 20 - 130 | ng/dL |

| Androsterone | 20 - 200 | 10 - 150 | 5 - 100 | ng/dL |

| Androsterone Glucuronide | 200 - 1500 | 100 - 600 | 50 - 300 | ng/mL |

| This compound | Hypothetical | Hypothetical | Hypothetical | ng/dL |

Note: The values presented are approximate and can vary between laboratories and individuals.

Table 2: Representative Urinary Excretion of Testosterone Metabolites (24-hour)

| Analyte | Male | Female | Units |

| Testosterone | 40 - 100 | 2 - 10 | µ g/24h |

| Androsterone | 1000 - 4000 | 500 - 2000 | µ g/24h |

| Etiocholanolone | 1000 - 4000 | 500 - 2000 | µ g/24h |

| This compound | Hypothetical | Hypothetical | µ g/24h |

Note: The values presented are approximate and can vary based on factors such as age and health status.

Experimental Protocols for Androgen Analysis

The analysis of testosterone and its metabolites in biological matrices requires sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid hormone quantification.[6][7]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection: Collect serum, plasma, or urine samples and store them at -80°C until analysis.

-

Internal Standard Spiking: Thaw samples and spike with a known concentration of isotopically labeled internal standards (e.g., d3-Testosterone, d4-Androsterone) to correct for extraction losses and matrix effects.

-

Protein Precipitation (for serum/plasma): Add a protein precipitating agent, such as methanol (B129727) or acetonitrile, to the sample. Vortex and centrifuge to pellet the proteins.

-

Hydrolysis (for urine): To measure total (conjugated and unconjugated) steroid levels, enzymatic hydrolysis with β-glucuronidase/sulfatase is performed to cleave the glucuronide and sulfate moieties.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the steroids with a stronger organic solvent (e.g., methanol or ethyl acetate).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[8]

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 or similar column for the separation of steroids.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a modifier like formic acid or ammonium (B1175870) acetate, is typically used.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) for reproducible retention times.

-

-

Mass Spectrometry Detection:

-

Ionization: Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: Define specific precursor-to-product ion transitions for each analyte and internal standard. For the hypothetical this compound, precursor and product ions would need to be determined experimentally.

-

Androgen Signaling Pathways

Androgens exert their biological effects primarily through binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[9] The signaling cascade can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

-

Ligand Binding: Testosterone or DHT diffuses into the target cell and binds to the AR in the cytoplasm.

-

Receptor Activation: Ligand binding induces a conformational change in the AR, causing the dissociation of heat shock proteins.

-

Nuclear Translocation: The activated AR-ligand complex translocates to the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the AR forms a homodimer and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Gene Transcription: The AR dimer recruits co-activator proteins, leading to the initiation of transcription and subsequent protein synthesis, which mediates the androgenic response.[9]

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, androgens can also elicit rapid cellular responses through non-genomic mechanisms.[10] These pathways are initiated by the interaction of androgens with membrane-associated ARs or other cell surface receptors. This can lead to the rapid activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, resulting in immediate cellular effects that are independent of gene transcription.[11]

Conclusion

This technical guide has provided a detailed overview of the metabolic pathway from testosterone to androsterone and has explored the hypothetical formation of this compound. While this compound is not a recognized endogenous metabolite, understanding the established pathways of testosterone metabolism and the analytical techniques used for their study is of paramount importance for researchers in the field of endocrinology and drug development. The provided methodologies and pathway diagrams serve as a valuable resource for designing experiments and interpreting data related to androgen biochemistry and signaling. Further research is warranted to investigate the potential for acetylation of androsterone and other steroids in vivo and to elucidate the possible biological significance of such modifications.

References

- 1. Androsterone glucuronide - Wikipedia [en.wikipedia.org]

- 2. Androgen Physiology, Pharmacology, Use and Misuse - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Androsterone - Wikipedia [en.wikipedia.org]

- 4. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

- 5. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of specific androgens in serum and urine samples from male, pre, and postmenopausal subjects using LC-MRM-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid chromatography-tandem mass spectrometry assay for androstenedione, dehydroepiandrosterone, and testosterone with pediatric and adult reference intervals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A novel androgen signalling pathway uses dihydrotestosterone, but not testosterone, to activate the EGF receptor signalling cascade in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Androgen cell signaling pathways involved in neuroprotective actions - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Androsterone Acetate in Neurosteroid Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurosteroids are potent endogenous modulators of neuronal activity, playing crucial roles in both physiological and pathological processes within the central nervous system (CNS). Androsterone (B159326), a metabolite of testosterone (B1683101) and dehydroepiandrosterone (B1670201) (DHEA), is an important androstane (B1237026) neurosteroid that functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. This technical guide provides an in-depth examination of the function of androsterone acetate (B1210297) within neurosteroid pathways. It is postulated that androsterone acetate acts as a prodrug, undergoing hydrolysis by cerebral esterases to yield the biologically active androsterone. This guide will detail the biosynthetic pathways of androsterone, its mechanism of action at the GABA-A receptor, and its physiological significance. Furthermore, it will present quantitative data on related compounds, detailed experimental protocols for the study of neurosteroids, and visual representations of the key pathways and workflows.

Introduction: this compound as a Putative Prodrug

This compound is the acetate ester of the endogenous neurosteroid androsterone. In the context of neuropharmacology, it is hypothesized to function as a prodrug. Upon administration, it is likely to be rapidly hydrolyzed by carboxylesterases present in various tissues, including the brain, to release the active compound, androsterone.[1][2][3] This conversion is critical for its neuroactivity, as the acetate group itself is not known to interact with neurosteroid targets. The brain possesses a variety of esterases, including carboxylesterases (CES), which are capable of hydrolyzing ester bonds.[4][5] Human carboxylesterase 1 (CES1) is expressed in the brain and is known to metabolize a wide range of ester-containing drugs.[2] Therefore, it is highly probable that this compound is efficiently converted to androsterone within the CNS.

Biosynthesis of Androsterone

Androsterone is not synthesized de novo in its final form but is a metabolite of other steroid hormones, primarily dehydroepiandrosterone (DHEA) and testosterone. The synthesis occurs in steroidogenic tissues such as the adrenal glands and gonads, and also locally within the brain by neurons and glial cells.[6] Two primary pathways lead to the formation of androsterone:

-

From Dehydroepiandrosterone (DHEA): DHEA is converted to androstenedione (B190577) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). Androstenedione is then reduced by 5α-reductase to 5α-androstanedione. Finally, 5α-androstanedione is converted to androsterone by 3α-hydroxysteroid dehydrogenase (3α-HSD).[6]

-

From Testosterone: Testosterone is converted to 5α-dihydrotestosterone (DHT) by 5α-reductase. DHT is then metabolized to 5α-androstane-3α,17β-diol by 3α-HSD. Subsequently, 17β-hydroxysteroid dehydrogenase (17β-HSD) oxidizes the 17-hydroxyl group of 5α-androstane-3α,17β-diol to produce androsterone.[6]

The key enzymes involved in these pathways are members of the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies.

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The primary mechanism of action for androsterone in the CNS is the positive allosteric modulation of the GABA-A receptor.[6] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain. When activated by GABA, they allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

Androsterone binds to a site on the GABA-A receptor that is distinct from the GABA binding site, as well as from the binding sites for benzodiazepines and barbiturates.[7] This binding enhances the effect of GABA, increasing the frequency and/or duration of channel opening in response to the agonist. This leads to a greater influx of chloride ions and a more potent inhibitory effect. At higher concentrations, some neurosteroids can directly gate the GABA-A receptor channel in the absence of GABA.

The modulatory effect of androstane neurosteroids like androsterone is stereospecific, with the 3α-hydroxy configuration being crucial for positive modulatory activity.

Quantitative Data

Precise quantitative data for the binding affinity and efficacy of androsterone at the GABA-A receptor is limited in the publicly available literature. However, data for the structurally and functionally similar neurosteroid, 5α-androstane-3α,17β-diol (androstanediol), provides valuable insight.

| Compound | Parameter | Value | Receptor/System | Reference |

| Androstanediol | EC50 (Potentiation of GABA current) | 5 µM | Acutely dissociated rat hippocampal CA1 pyramidal neurons | [8] |

| Androstanediol | Potentiation at 1 µM | 50% increase in GABA response | Acutely dissociated rat hippocampal CA1 pyramidal neurons | [8] |

| Androsterone | Brain Concentration (rat) | ~0.5 - 2 ng/g tissue | Rat brain homogenate (LC-MS/MS) | [9] |

Note: EC50 values for neurosteroid potentiation can vary depending on the GABA concentration used in the assay and the specific GABA-A receptor subunit composition.

Experimental Protocols

Protocol for Quantification of Androsterone in Brain Tissue by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of neurosteroids in rodent brain tissue.[9][10][11][12]

1. Tissue Homogenization and Extraction:

-

Accurately weigh a frozen brain tissue sample (e.g., 100 mg).

-

Homogenize the tissue in an ice-cold solution of methanol (B129727):water (1:1, v/v) containing an internal standard (e.g., deuterated androsterone).

-

Perform a liquid-liquid extraction with an organic solvent such as methyl tert-butyl ether (MTBE) or diethyl ether. Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic phase and repeat the extraction process on the aqueous phase.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

2. Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the dried extract in a small volume of a suitable solvent (e.g., hexane).

-

Apply the sample to an SPE cartridge (e.g., C18 or silica) that has been pre-conditioned according to the manufacturer's instructions.

-

Wash the cartridge with a non-polar solvent to remove lipids and other interfering substances.

-

Elute the steroids with a more polar solvent (e.g., ethyl acetate or methanol).

-

Evaporate the eluate to dryness.

3. Derivatization (Optional but Recommended for Enhanced Sensitivity):

-

To improve ionization efficiency for LC-MS/MS analysis, derivatize the keto group of androsterone. A common derivatizing agent is 2-hydrazino-1-methylpyridine (HMP).

-

Reconstitute the dried extract in a solution of HMP in acetonitrile (B52724) with a catalytic amount of acid (e.g., trichloroacetic acid).

-

Incubate the reaction mixture at a specified temperature and time (e.g., 60°C for 30 minutes).

-

Quench the reaction and dilute the sample for injection.

4. LC-MS/MS Analysis:

-

Use a reverse-phase C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate.

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.

-

Use selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transition for the derivatized androsterone and its internal standard.

Protocol for Whole-Cell Patch-Clamp Electrophysiology to Measure GABA-A Receptor Modulation

This protocol is a generalized procedure based on standard methods used for studying neurosteroid effects on GABA-A receptors in cultured neurons or heterologous expression systems.[13][14][15][16]

1. Cell Preparation:

-

Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293 or Xenopus oocytes) expressing the desired GABA-A receptor subunits.

-

Plate the cells on coverslips suitable for microscopy and electrophysiological recording.

2. Electrophysiological Recording Setup:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external recording solution (e.g., a HEPES-buffered saline solution).

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

-

Fill the patch pipette with an internal solution containing a high concentration of chloride ions (e.g., CsCl-based) to allow for the recording of inward chloride currents.

3. Whole-Cell Recording:

-

Approach a cell with the patch pipette and form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Clamp the cell membrane at a holding potential of, for example, -60 mV.

4. Drug Application:

-

Apply a low concentration of GABA (typically the EC5-20) to elicit a stable baseline current.

-

Co-apply the same concentration of GABA along with the desired concentration of androsterone.

-

Observe the potentiation of the GABA-induced current in the presence of androsterone.

-

To determine the EC50 for potentiation, apply a range of androsterone concentrations.

Conclusion and Future Directions

This compound, through its conversion to androsterone, represents a potentially significant modulator of neuronal inhibition via the GABA-A receptor. This technical guide has outlined the fundamental aspects of its function within neurosteroid pathways, from its biosynthesis to its mechanism of action. The provided protocols offer a starting point for researchers to investigate the effects of androsterone and other neurosteroids.

Future research should focus on obtaining more precise quantitative data for androsterone's interaction with various GABA-A receptor subunit combinations, as this will be crucial for understanding its region-specific effects in the brain. Further investigation into the specific carboxylesterases responsible for the hydrolysis of this compound in the CNS and their kinetic properties will be important for the development of this compound as a potential therapeutic agent. The continued exploration of the roles of androstane neurosteroids in both normal brain function and in neurological and psychiatric disorders holds significant promise for the development of novel therapeutic strategies.

References

- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carboxylesterases Are Uniquely Expressed among Tissues and Regulated by Nuclear Hormone Receptors in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Androsterone - Wikipedia [en.wikipedia.org]

- 7. Neurosteroid Analogues. 17. Inverted Binding Orientations of Androsterone Enantiomers at the Steroid Potentiation Site on γ-Aminobutyric Acid Type A (GABAA) Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Testosterone-Derived Neurosteroid Androstanediol Is a Positive Allosteric Modulator of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on neurosteroids XXIV. Determination of neuroactive androgens, androsterone and 5alpha-androstane-3alpha,17beta-diol, in rat brain and serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods for differential and quantitative analyses of brain neurosteroid levels by LC/MS/MS with ESI-enhancing and isotope-coded derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative and Qualitative Analysis of Neurotransmitter and Neurosteroid Production in Cerebral Organoids during Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous Determination of Selected Steroids with Neuroactive Effects in Human Serum by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jneurosci.org [jneurosci.org]

- 14. δ Subunit Inhibits Neurosteroid Modulation of GABAAReceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

Androsterone acetate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Androsterone (B159326) Acetate (B1210297), including its chemical properties, biological significance, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in the fields of endocrinology, neuroscience, and pharmaceutical development.

Core Chemical and Physical Properties

Androsterone acetate is the acetate ester of androsterone, an endogenous steroid hormone.[1] Key identifying information and physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1164-95-0 | [2] |

| Molecular Formula | C₂₁H₃₂O₃ | [2] |

| Molecular Weight | 332.48 g/mol | [3] |

| IUPAC Name | [(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | [2] |

| Synonyms | 3α-Acetoxy-5α-androstan-17-one, 5α-Androstan-3α-ol-17-one acetate | [3] |

| Melting Point | 102-106 °C | |

| Boiling Point | 424.6 °C at 760 mmHg | |

| Solubility | Soluble in DMSO, chloroform, dichloromethane; slightly soluble in ethanol. |

Biological Significance and Mechanism of Action

Androsterone is a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) and is considered a weak androgen, with approximately one-seventh the androgenic potency of testosterone.[1] Its biological functions are multifaceted, extending beyond simple androgenic action.

-

Neurosteroid Activity : Androsterone is recognized as an inhibitory androstane (B1237026) neurosteroid. It acts as a positive allosteric modulator of the GABA-A receptor, which contributes to its anticonvulsant effects.[1]

-

Androgenic Signaling : As an androgen, this compound can bind to and activate the androgen receptor (AR). This interaction can trigger both classical genomic and rapid non-genomic signaling pathways.[4][5]

The binding of an androgen, such as androsterone, to the androgen receptor initiates a cascade of cellular events. The canonical pathway involves the translocation of the ligand-receptor complex to the nucleus, where it modulates gene transcription. Non-genomic pathways can also be activated, leading to more rapid cellular responses.

Caption: Androgen receptor signaling cascade.

Experimental Protocols

This protocol outlines a method to determine the binding affinity of a test compound, such as this compound, to the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a known high-affinity radiolabeled androgen for binding to the AR.[6]

Materials:

-

Rat prostate cytosol (as a source of AR) or recombinant human AR[7][8]

-

Radiolabeled ligand (e.g., [³H]-R1881 or [³H]-Mibolerone)[6][7]

-

Unlabeled R1881 (for standard curve)

-

Test compound (this compound)

-

Assay buffer

-

Wash buffer

-

Scintillation cocktail

-

96-well plates

Workflow Diagram:

Caption: Workflow for an AR competitive binding assay.

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

GC-MS is a powerful technique for the identification and quantification of steroids in biological samples.

Sample Preparation:

-

Extraction: Steroids are extracted from the biological matrix (e.g., serum, urine) using liquid-liquid extraction or solid-phase extraction.[9]

-

Hydrolysis: If analyzing conjugated steroids, enzymatic hydrolysis is performed.

-

Derivatization: To improve volatility and thermal stability for GC analysis, steroids are often derivatized (e.g., silylation).[10]

GC-MS Parameters (Example):

| Parameter | Example Setting | Reference(s) |

| GC Column | DB-17HT capillary column (15m x 0.25mm ID, 0.15 µm film thickness) | [11] |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 ml/min) | [11] |

| Injector | Splitless mode, 280 °C | [12][13] |

| Oven Program | Initial temp 90°C, hold 1.5 min, ramp to 190°C at 120°C/min, then to 277°C at 15°C/min, and finally to 330°C at 7°C/min, hold for 6 min. | [11] |

| MS Detector | Electron ionization (EI) source, scan mode (e.g., m/z 75-700) | [13] |

| Ion Source Temp. | 230 °C | [13] |

| Quadrupole Temp. | 150 °C | [13] |

Data Interpretation: The identification of this compound is confirmed by comparing its retention time and mass spectrum to that of a certified reference standard analyzed under the same conditions.[10]

Synthesis

This compound can be synthesized from various steroid precursors. A common route involves the acetylation of androsterone. Another approach is the reduction of androstenedione (B190577) followed by acetylation. For example, androstenedione can be reduced to testosterone, which can then be further processed.[14] A multi-step synthesis of related compounds often starts from dehydroepiandrosterone (B1670201) (DHEA).[15]

Caption: General synthesis workflow for this compound.

Safety and Handling

This compound is suspected of causing cancer (GHS classification: Carc. 2).[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound, as a derivative of the endogenous neurosteroid and weak androgen androsterone, is a compound of interest for research into androgen receptor signaling and neuroendocrine function. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate its properties and potential applications.

References

- 1. Androsterone - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H32O3 | CID 101996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Androgen cell signaling pathways involved in neuroprotective actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]